Methyl 3-(4-fluorophenyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorophenyl)picolinate is an organic compound with the molecular formula C13H10FNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a methyl ester group, and the hydrogen atom at the 4-position of the phenyl ring is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-fluorophenyl)picolinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-fluorophenylboronic acid can be coupled with methyl 3-bromopicolinate in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl 3-(4-fluorophenyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorophenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Methyl 3-(4-fluorophenyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 3-(3-fluorophenyl)picolinate: Similar structure but with the fluorine atom at the 3-position of the phenyl ring.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide.
Florpyrauxifen-benzyl: Another picolinic acid derivative with herbicidal activity
These compounds share structural similarities but differ in their specific functional groups and applications
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)12-11(3-2-8-15-12)9-4-6-10(14)7-5-9/h2-8H,1H3 |
InChI Key |
ROOSDYMXOSHVRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.